molecular formula C20H16ClN3O B2479353 4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether CAS No. 439109-56-5

4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether

Cat. No. B2479353
M. Wt: 349.82
InChI Key: WULBLSVCYIYJPR-UHFFFAOYSA-N
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Description

“4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” is a chemical compound with the molecular formula C20H16ClN3O . It has been found to show good inhibitory effect in some studies .


Molecular Structure Analysis

The molecular structure of “4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” consists of a pyrazolo[1,5-A]pyrimidine core with a 4-chlorobenzyl group and a phenyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” include its molecular formula (C20H16ClN3O) and molecular weight (349.8) . Other properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, structurally related to 4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether, have been synthesized through palladium-catalyzed carbonylation processes. This process involves converting nitrile intermediates to corresponding amidoximes and amidines, further leading to the synthesis of new pyrazolo[1,5-a]pyrazine derivatives (Tsizorik et al., 2020).

Biological Activity

  • Pyrazolo[1,5-a]pyrimidines, closely related to the chemical , have demonstrated notable antifungal properties. Specific derivatives have shown effectiveness against phytopathogenic fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).
  • Some derivatives have also shown potential as anti-inflammatory and antimicrobial agents. For instance, certain 7-trifluoromethylpyrazolo[1,5-a]pyrimidines displayed significant anti-inflammatory activity and exhibited promising antimicrobial properties against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

properties

IUPAC Name

7-[2-[(4-chlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-14-12-20-22-11-10-18(24(20)23-14)17-4-2-3-5-19(17)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBLSVCYIYJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether

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